molecular formula C18H15N3O3 B2985006 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 931657-16-8

1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2985006
CAS No.: 931657-16-8
M. Wt: 321.336
InChI Key: IDXHSOLZXBASDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound offered for research purposes. It is structurally related to a class of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues that have been identified in scientific studies as possessing significant anti-inflammatory activity . Research on these analogues, such as the lead compound J27, has demonstrated their potential in targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK signaling pathway, which plays a critical role in the body's inflammatory response . This mechanism suggests potential research applications for modeling and investigating complex inflammatory conditions, including acute lung injury (ALI) and sepsis . Furthermore, the 6-oxo-1,6-dihydropyridazine core is a structure of interest in medicinal chemistry, with some derivatives being explored for their antimicrobial properties and interactions with bacterial enzymes like DNA gyrase A . This product is intended for research investigations only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-6-oxo-N-(4-phenoxyphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-21-17(22)12-11-16(20-21)18(23)19-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXHSOLZXBASDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H14N4O3
  • Molar Mass: 286.28 g/mol
  • CAS Number: 784158-24-3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its interaction with various biological targets. Key areas of investigation include:

  • Antitumor Activity: Studies have indicated that derivatives of dihydropyridazine compounds can inhibit tumor growth through various mechanisms, including the modulation of kinase pathways.
  • Anti-inflammatory Effects: Research suggests that this compound may possess anti-inflammatory properties, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is attributed to its ability to interact with specific receptors and enzymes:

  • Kinase Inhibition: The compound has shown promise as an inhibitor of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Receptor Modulation: Its structural similarity to known receptor ligands suggests potential interactions with targets such as PPARs (Peroxisome Proliferator-Activated Receptors) and ACCs (Acetyl-CoA Carboxylases).

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of tumor growth in xenograft models
Anti-inflammatoryReduction in inflammatory markers in vitro
Kinase InhibitionSelective inhibition of CDK2 and CDK9

Case Study: Antitumor Efficacy

In a study published in Bioorganic and Medicinal Chemistry, compounds similar to 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine were evaluated for their antitumor efficacy. The results demonstrated significant inhibition of tumor growth in human colorectal carcinoma xenografts when administered orally, indicating the compound's potential as a therapeutic agent for cancer treatment .

Case Study: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of related dihydropyridazine derivatives. The findings revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight Key Structural Notes
Target Compound (hypothetical) 4-phenoxyphenyl C19H16N3O3 ~346.35 Bulky aromatic substituent
N-(4-methoxyphenyl)-... (749894-70-0) 4-OCH3 C13H13N3O3 283.26 Smaller electron-donating group
Compound from (supplier data) 3-Cl, 4-Cl, CF3 C18H11Cl2F3N3O2 430.20 Halogenated and electron-withdrawing
Compound from (920392-27-4) 4-OCH3, trifluoromethoxy C21H17F3N4O5 462.4 Fluorinated substituents
Compound from (2034299-24-4) 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl C16H17N5O3 327.34 Heterocyclic substituent

Key Observations:

  • Steric Bulk: The phenoxy group is bulkier than methoxy () or pyridinyl () substituents, which could influence solubility and steric hindrance during target binding .

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